molecular formula C16H15N3OS B2882681 2-(benzylthio)-N-(1H-indazol-6-yl)acetamide CAS No. 1226436-65-2

2-(benzylthio)-N-(1H-indazol-6-yl)acetamide

Cat. No.: B2882681
CAS No.: 1226436-65-2
M. Wt: 297.38
InChI Key: DCIBBXNNOBMFCC-UHFFFAOYSA-N
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Description

The compound “2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide” is a derivative designed and synthesized as a potent VEGFR-2 inhibitor . It plays a pivotal role in tumor angiogenesis .


Synthesis Analysis

The compound was synthesized based on a scaffold hopping strategy . Unfortunately, the specific synthesis process for “2-(benzylthio)-N-(1H-indazol-6-yl)acetamide” is not available in the sources I found.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study focused on the synthesis of novel sulphonamide derivatives, including reactions with benzo-2-thiol derivatives, resulted in compounds exhibiting good antimicrobial activity. Compounds displayed high activity against most strains, underlining the potential of such derivatives in combating microbial infections (Asmaa M. Fahim & Eman H. I. Ismael, 2019).

Synthesis and Characterization of Arylidene Compounds

  • Research described the synthesis and characterization of arylidene compounds from 2-iminothiazolidine-4-one derivatives. This includes preparation processes and antimicrobial testing, providing a foundation for further exploration of these compounds in medical chemistry applications (H. Azeez & V. Abdullah, 2019).

Biological Activities of Novel Triazole Compounds

  • Another study synthesized novel triazole compounds containing thioamide groups, evaluating their antifungal and plant growth regulating activities. The research underscores the diverse potential applications of these compounds in both agricultural and pharmaceutical contexts (Li Fa-qian et al., 2005).

Antitumor Activity Evaluation

  • The antitumor activity of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives was investigated, demonstrating considerable anticancer activity against various cancer cell lines. This highlights the therapeutic potential of such derivatives in oncology (L. Yurttaş et al., 2015).

Quantum Mechanical Studies and Photovoltaic Efficiency

  • Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs were conducted, including their potential as photosensitizers in dye-sensitized solar cells. This study opens avenues for the use of these compounds in renewable energy technologies (Y. Mary et al., 2020).

Mechanism of Action

Target of Action

The primary target of 2-(benzylthio)-N-(1H-indazol-6-yl)acetamide is FMS-like tyrosine kinase 3 (FLT3) . FLT3 is a receptor tyrosine kinase, which plays a crucial role in hematopoiesis, the process of blood cell production. It has been identified as a therapeutic target for acute myeloid leukemia (AML), a type of cancer that affects the blood and bone marrow .

Mode of Action

The compound interacts with FLT3 and its mutants, inhibiting their activity . This interaction is achieved through the structural optimization of previous FLT3 inhibitors . The inhibition of FLT3 leads to a decrease in the proliferation of leukemia cells, thereby slowing the progression of the disease .

Biochemical Pathways

The inhibition of FLT3 affects the downstream signaling pathways that are involved in cell proliferation and survival . This includes the PI3K/AKT/mTOR pathway, which is responsible for cell growth and survival, and the RAS/RAF/MEK/ERK pathway, which is involved in cell proliferation . The inhibition of these pathways leads to a decrease in the proliferation of leukemia cells .

Pharmacokinetics

The compound’s strong inhibitory activity against flt3 and its mutants, along with its high selectivity profiles over 42 protein kinases, suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the compound’s action is a decrease in the proliferation of leukemia cells . This is achieved through the inhibition of FLT3 and its mutants, which leads to a decrease in the activity of downstream signaling pathways involved in cell proliferation and survival .

Future Directions

The related compound “2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide” has shown promise as an anticancer agent for gastric cancer therapy . It could be a direction for future research.

Properties

IUPAC Name

2-benzylsulfanyl-N-(1H-indazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c20-16(11-21-10-12-4-2-1-3-5-12)18-14-7-6-13-9-17-19-15(13)8-14/h1-9H,10-11H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIBBXNNOBMFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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